N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide

ACC2 inhibition Metabolic disease NAFLD research

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 955635-46-8; molecular formula C21H18N2O4, MW 362.4 g/mol) is a synthetic small molecule combining a tetrahydroisoquinoline scaffold N-acetylated at the 2-position and a 2-oxo-2H-chromene-3-carboxamide (coumarin) moiety. The compound acts as an inhibitor of acetyl-CoA carboxylase (ACC) isoforms ACC1 and ACC2, enzymes that catalyze the rate-limiting step in de novo lipogenesis and regulate fatty acid oxidation.

Molecular Formula C21H18N2O4
Molecular Weight 362.385
CAS No. 955635-46-8
Cat. No. B2719564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide
CAS955635-46-8
Molecular FormulaC21H18N2O4
Molecular Weight362.385
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C21H18N2O4/c1-13(24)23-9-8-14-6-7-17(10-16(14)12-23)22-20(25)18-11-15-4-2-3-5-19(15)27-21(18)26/h2-7,10-11H,8-9,12H2,1H3,(H,22,25)
InChIKeyNAEVHJUCIZERIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 955635-46-8: A Dual ACC1/ACC2 Inhibitor Chemotype for Metabolic Disease Research Procurement


N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide (CAS 955635-46-8; molecular formula C21H18N2O4, MW 362.4 g/mol) is a synthetic small molecule combining a tetrahydroisoquinoline scaffold N-acetylated at the 2-position and a 2-oxo-2H-chromene-3-carboxamide (coumarin) moiety [1][2]. The compound acts as an inhibitor of acetyl-CoA carboxylase (ACC) isoforms ACC1 and ACC2, enzymes that catalyze the rate-limiting step in de novo lipogenesis and regulate fatty acid oxidation [3]. The 2-acetyl group on the tetrahydroisoquinoline ring is a critical structural determinant for maintaining binding affinity and target selectivity [1]. This compound is disclosed in US Patent 8470841 (Example 35), assigned to Sanofi-Aventis, which claims heterocyclic ACC inhibitors for metabolic disorders including obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD) [3][4].

Why In-Class ACC Inhibitor Substitution Fails: Evidence-Based Differentiation of CAS 955635-46-8


Compounds sharing the 2-oxo-2H-chromene-3-carboxamide core or the tetrahydroisoquinoline scaffold cannot be considered functionally interchangeable for ACC-targeted research. Within the same Sanofi patent family (US8470841), ACC1 IC50 values span over three orders of magnitude, from 30 nM (Example 35, the target compound) to >30,000 nM (Example 7), demonstrating that minor structural modifications produce profound potency differences [1][2]. The 2-acetyl substitution on the tetrahydroisoquinoline ring is specifically implicated in maintaining binding affinity: the N-acetyl group at the 2-position plays a critical role in determining the compound's binding affinity and selectivity profile [3]. Furthermore, the dual ACC1/ACC2 inhibition profile of CAS 955635-46-8—with a defined ~6.3-fold ACC2-over-ACC1 selectivity—differs markedly from both isozyme-nonselective inhibitors such as CP-640186 (ACC1/ACC2 ratio ~0.87) and highly ACC2-selective analogs from later development programs [2][4]. Substitution without verification of target engagement and selectivity in the intended assay system risks introducing uncontrolled variables that confound metabolic research outcomes.

Quantitative Differentiation Evidence: CAS 955635-46-8 vs. Closest Analogs and In-Class ACC Inhibitors


ACC2 Potency: CAS 955635-46-8 vs. In-Patent Structural Analog (US8470841, Example 40)

CAS 955635-46-8 (US8470841, Example 35) inhibits human ACC2 with an IC50 of 30 nM, as measured by a luminometric assay at pH 7.5 and 37 °C [1]. A structurally related compound from the same patent, Example 40 (CHEMBL1630717; BDBM97614), exhibits an ACC2 IC50 of 700 nM under comparable assay conditions [2]. This represents a 23.3-fold potency advantage for CAS 955635-46-8. Both compounds share core structural features but differ in the eastern aryl ether linkage architecture, demonstrating that the specific tetrahydroisoquinoline-chromene-carboxamide connectivity in CAS 955635-46-8 provides a significant potency enhancement.

ACC2 inhibition Metabolic disease NAFLD research

ACC1 Potency and Isozyme Selectivity Profile: CAS 955635-46-8 vs. CP-640186 (Class-Level Comparator)

CAS 955635-46-8 inhibits human ACC1 with an IC50 of 190 nM and human ACC2 with an IC50 of 30 nM, yielding an ACC2/ACC1 selectivity ratio of approximately 6.3-fold [1]. In contrast, the widely used ACC inhibitor CP-640186 inhibits rat ACC1 with an IC50 of 53 nM and rat ACC2 with an IC50 of 61 nM, for a selectivity ratio of approximately 0.87—it is essentially isozyme-nonselective [2]. While CP-640186 is more potent on ACC1 (53 nM vs. 190 nM), CAS 955635-46-8 provides superior ACC2 potency (30 nM vs. 61 nM) and a qualitatively distinct selectivity profile that favors ACC2 inhibition. This differential selectivity is critical because ACC1 governs de novo lipogenesis in lipogenic tissues (liver, adipose), while ACC2 regulates fatty acid oxidation in oxidative tissues (skeletal muscle, heart) [3].

ACC1 inhibition Isozyme selectivity De novo lipogenesis

Intra-Patent Potency Ranking: CAS 955635-46-8 Among Top-Tier Sanofi ACC Inhibitors

Within the Sanofi US8470841 patent series, CAS 955635-46-8 (Example 35) ranks among the most potent ACC inhibitors disclosed. Human ACC2 IC50 values for selected examples are: Example 35 (CAS 955635-46-8) = 30 nM; Example 51 = 80 nM; Example 11 = 140 nM; Example 40 = 700 nM; Example 7 = 30,000 nM [1]. This dataset establishes that CAS 955635-46-8 is the most potent ACC2 inhibitor among the patent examples with publicly available binding data, exhibiting a 2.7-fold advantage over Example 51, a 4.7-fold advantage over Example 11, and a >1,000-fold advantage over Example 7. On ACC1, the compound (IC50 = 190 nM) remains competitive with Example 51's ACC IC50 of 80 nM (specific ACC1 vs. ACC2 breakdown unavailable for Example 51) [2].

SAR analysis ACC inhibitor ranking Lead optimization

Chemical Scaffold Differentiation: Tetrahydroisoquinoline-Chromene Hybrid vs. Clinical-Stage ACC Inhibitors

CAS 955635-46-8 incorporates a distinctive tetrahydroisoquinoline-chromene hybrid scaffold (C21H18N2O4, MW 362.4) that is structurally unrelated to clinical-stage ACC inhibitors. Firsocostat (ND-630/GS-0976; C28H31N3O8S, MW 569.6) is built on a thienopyrimidine-dione core and inhibits hACC1 with IC50 = 2.1 nM and hACC2 with IC50 = 6.1 nM [1]. CP-640186 possesses a diphenyl ether scaffold. While Firsocostat achieves substantially greater potency (~14-fold on ACC2, ~90-fold on ACC1), CAS 955635-46-8 offers a structurally orthogonal chemotype with a simpler molecular architecture (lower molecular weight, fewer rotatable bonds, reduced synthetic complexity) [2]. This scaffold differentiation is valuable for: (1) patent circumvention in industrial lead optimization programs; (2) probing alternative ACC binding modes; and (3) accessing chemical space not covered by the thienopyrimidine or diphenyl ether ACC inhibitor series.

Chemical scaffold Structural novelty IP differentiation

N-Acetyl Substituent as Binding Affinity Determinant: CAS 955635-46-8 vs. N-Unsubstituted and N-Propionyl Analogs

The N-acetyl substituent at the 2-position of the tetrahydroisoquinoline ring has been specifically identified as a critical structural determinant for maintaining binding affinity and target selectivity in this chemotype [1]. While the N-unsubstituted parent (2-oxo-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide) serves as the core scaffold, the acetyl modification is essential for achieving the observed nanomolar ACC2 potency. The N-propionyl analog (CAS 955707-49-0; C22H20N2O4, MW 376.4), which extends the acyl chain by one methylene unit, is commercially available but lacks publicly reported ACC inhibition data, preventing direct potency comparison . However, the presence of the acetyl group rather than longer acyl chains or sulfonyl substituents (tosyl, phenylsulfonyl, ethanesulfonyl variants also commercially available) is a key differentiator: increasing steric bulk or altering electronic properties at the 2-position may reduce binding complementarity with the ACC active site based on SAR trends observed across the patent series [2].

Structure-activity relationship N-acetyl group Binding affinity

Molecular Property Profile Supporting Cell Permeability: CAS 955635-46-8 vs. Firsocostat

CAS 955635-46-8 possesses physicochemical properties well within oral drug-likeness guidelines: MW 362.4, XLogP3 2.3, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and only 2 rotatable bonds, fully compliant with Lipinski's Rule of Five and Veber's rules [1][2]. In comparison, Firsocostat (MW 569.6) substantially exceeds the typical MW 500 cutoff and has a more complex molecular architecture . The lower molecular weight and reduced flexibility (2 vs. more rotatable bonds) of CAS 955635-46-8 suggest favorable passive membrane permeability, which is critical for intracellular target engagement given that ACC1 is cytosolic and ACC2 is associated with the mitochondrial outer membrane [3]. While Firsocostat is a clinically validated, liver-targeted ACC inhibitor with proven in vivo efficacy, its higher molecular complexity may limit its utility as a chemical probe in certain assay formats or SAR exploration campaigns where scaffold minimalism is preferred.

Drug-likeness Cell permeability Physicochemical properties

Recommended Procurement Scenarios for CAS 955635-46-8 Based on Differentiated Evidence Profile


ACC2-Selective Metabolic Research: Dissecting Fatty Acid Oxidation from De Novo Lipogenesis

CAS 955635-46-8 is optimally deployed in metabolic research programs that require pharmacological dissection of ACC2-mediated fatty acid oxidation from ACC1-driven de novo lipogenesis. With an ACC2/ACC1 selectivity ratio of ~6.3-fold (ACC2 IC50 = 30 nM vs. ACC1 IC50 = 190 nM), this compound provides a measurable selectivity window not available with isozyme-nonselective inhibitors such as CP-640186 (ACC1/ACC2 ~0.87) [1][2]. Recommended use cases include: studies in skeletal muscle or cardiac myocyte models where ACC2 is the dominant isoform regulating malonyl-CoA levels and CPT-1 activity; experiments requiring differential ACC isoform inhibition at defined compound concentrations (e.g., 100 nM for near-complete ACC2 inhibition with partial ACC1 sparing); and validation of ACC2-specific phenotypic endpoints in fatty acid oxidation assays.

Medicinal Chemistry SAR Benchmarking: ACC Inhibitor Lead Optimization Programs

CAS 955635-46-8 (US8470841, Example 35) serves as a potency reference standard for medicinal chemistry teams working on ACC inhibitor lead optimization. As the most potent ACC2 inhibitor among publicly disclosed patent examples in the Sanofi series (with a 2.7-fold to >1,000-fold potency advantage over structurally related examples), it provides a validated benchmark for evaluating novel ACC inhibitor chemotypes [1]. The compound's defined SAR—specifically the N-acetyl group requirement for binding affinity—offers a clear structure-activity starting point for scaffold hopping, bioisostere replacement, or property optimization campaigns. Furthermore, its structural orthogonality to the thienopyrimidine (Firsocostat) and diphenyl ether (CP-640186) ACC inhibitor classes enables exploration of novel IP space while maintaining a potency baseline for comparison [2].

Cellular Target Engagement and Mode-of-Action Studies in NAFLD/NASH Models

The combination of nanomolar ACC2 potency (IC50 = 30 nM), favorable physicochemical properties (MW 362.4, XLogP3 2.3, full Rule of Five compliance), and sub-micromolar ACC1 activity (IC50 = 190 nM) positions CAS 955635-46-8 as a suitable chemical probe for cellular target engagement studies in hepatocyte and myocyte models of NAFLD/NASH [1][2]. The compound's dual ACC1/ACC2 inhibition profile, with ACC2 preference, is mechanistically relevant for hepatology research because ACC1 inhibition reduces hepatic de novo lipogenesis while ACC2 inhibition promotes fatty acid oxidation—both therapeutic mechanisms validated for NAFLD intervention [3]. Researchers should use CAS 955635-46-8 in concentration-response experiments (30–500 nM range) to establish ACC isoform-specific contributions to steatosis, insulin resistance, and fibrosis endpoints in primary hepatocyte or HepG2 models.

Patent Circumvention and Novel IP Generation in Metabolic Disease Drug Discovery

CAS 955635-46-8 represents a structurally differentiated ACC inhibitor chemotype for industrial drug discovery programs seeking freedom to operate outside the crowded thienopyrimidine ACC inhibitor patent landscape (dominated by Gilead/Nimbus Firsocostat and related series) [1]. The tetrahydroisoquinoline-chromene hybrid scaffold, disclosed in Sanofi's US8470841 (filed 2009, expired or expiring), provides a base structure for designing novel ACC inhibitors with distinct composition-of-matter claims. The compound's established SAR—particularly the N-acetyl pharmacophore requirement and the structure-activity trends across the patent examples—enables rational design of patentable analogs with improved potency, selectivity, or pharmacokinetic properties while maintaining a clear line of sight to the prior art [2]. Procurement of CAS 955635-46-8 as a reference standard supports lead generation and IP landscaping activities.

Quote Request

Request a Quote for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.